4-(Benzyloxy)-6-methyl-1H-indole
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency and environmental impact of the synthesis process.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral properties, like its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Antioxidant and Antiproliferative Activity
Indole derivatives, including those related to 4-(Benzyloxy)-6-methyl-1H-indole, have been synthesized and evaluated for their antioxidant and photoprotective capacities, as well as their antiproliferative effects on human cancer cell lines. Arylidene-1H-indole-2-carbohydrazones, for example, showed promising antioxidant activity and growth inhibition at sub-micromolar concentrations on human erythroleukemia K562 and melanoma Colo-38 cells, indicating their potential in treating neoplastic diseases (Demurtas et al., 2019).
Nucleophilic Reactivities
The nucleophilic reactivities of various indole structures have been studied, revealing insights into their chemical behavior and providing a ranking of these compounds over a broad domain of the nucleophilicity scale. This research helps in understanding the reactivity of indole derivatives in synthetic organic chemistry (Lakhdar et al., 2006).
Synthetic Methodologies
Research on synthetic methodologies for indole derivatives includes the development of novel procedures for their preparation. For instance, a synthetic procedure for 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole has been reported, demonstrating a method suitable for industrial preparation with advantages such as low cost and high yield (Zuo, 2014).
Dual Inhibitor Development
Indole derivatives have been designed and synthesized as dual inhibitors of cholinesterase and monoamine oxidase, showcasing their therapeutic potential in neurodegenerative diseases. This research underscores the versatility of indole derivatives in medicinal chemistry (Bautista-Aguilera et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate safety measures for handling and disposing of the compound.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions it could be used in.
properties
IUPAC Name |
6-methyl-4-phenylmethoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)16(10-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBKVWWPURXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619808 | |
Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-6-methyl-1H-indole | |
CAS RN |
840537-99-7 | |
Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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